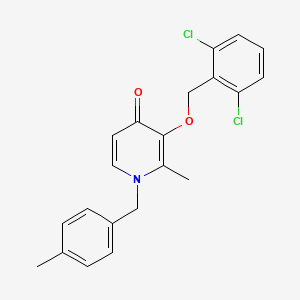

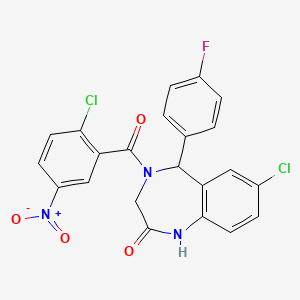

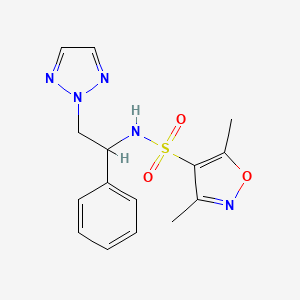

![molecular formula C16H20N2O2 B2820766 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide CAS No. 851404-40-5](/img/structure/B2820766.png)

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide” is a chemical compound that is a derivative of quinoline . Quinoline is a heterocyclic compound that is commonly found in many natural products and synthetic compounds.

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in drug research and development . Various synthetic approaches have been used to create these compounds, including the use of quinoline-N-oxides . The yield of the synthesis process can vary, but one reported yield was 56.3% .Molecular Structure Analysis

The molecular structure of “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide” is based on the quinoline nucleus, which is a bicyclic compound containing a benzene ring fused with a pyridine ring .Chemical Reactions Analysis

Quinoline derivatives have been used in the synthesis of related four-membered to seven-membered heterocycles . The reactions involved in these processes are complex and require precise control over the reaction conditions.Scientific Research Applications

Synthesis and Chemical Properties

- Lithiation and Side-Chain Substitution : Quinoline derivatives, including those related to the specified compound, undergo lithiation and subsequent reactions with various electrophiles, demonstrating a method to modify the quinoline core for potential applications in drug synthesis and material science (Smith, El‐Hiti, & Mahgoub, 2003).

- Metal-free C3-alkoxycarbonylation : The alkoxycarbonylation of quinoxalin-2(1H)-ones, a close relative to the target compound, showcases an efficient preparation method for quinoxaline-3-carbonyl compounds, emphasizing the versatility of quinoline derivatives in synthetic chemistry (Xie et al., 2019).

Biological and Pharmacological Activities

- Anticancer Activities : Quinoline and its derivatives exhibit significant anticancer activities. Their synthetic versatility allows for the generation of structurally diverse derivatives with potential as cancer drug candidates, demonstrating modes of function including inhibition of tyrosine kinases and DNA repair mechanisms (Solomon & Lee, 2011).

- Antimicrobial Properties : Novel quinoxalines, closely related to the target compound, have shown antimicrobial activities in vitro, suggesting their potential application in developing new antimicrobial agents (Refaat, Moneer, & Khalil, 2004).

Sensor Development and Material Science

- Fluorescent Chemosensors : Quinoline derivatives serve as chemosensors, particularly for the detection of metal ions such as Zn2+ in aqueous media, demonstrating their utility in environmental monitoring and bioanalytical applications (Kim et al., 2016).

Catalysis and Synthesis

- Catalytic Applications : Research on quinoline derivatives, including those structurally related to the targeted compound, encompasses their use as catalysts in organic synthesis, such as in the hydrogenation of functionalized alkenes, highlighting their potential in green chemistry and sustainable industrial processes (Imamoto et al., 2012).

Mechanism of Action

Target of Action

The primary target of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide, also known as ChemDiv3_008751, is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals across nerve synapses .

Mode of Action

This compound acts as a potent inhibitor of AChE . By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine in the synaptic cleft . This leads to enhanced cholinergic function .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway. In the context of neurodegenerative diseases like Alzheimer’s, enhancing cholinergic function is beneficial as it counteracts the reduction of cognition and memory associated with a deficiency of acetylcholine .

Result of Action

The result of this compound’s action is an increased level of acetylcholine in the synaptic cleft, which can enhance nerve impulse transmission . This can potentially improve cognitive function in conditions characterized by a deficiency of acetylcholine, such as Alzheimer’s disease .

properties

IUPAC Name |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-3-4-15(19)17-8-7-13-10-12-6-5-11(2)9-14(12)18-16(13)20/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIVCMWKDNREPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCC1=CC2=C(C=C(C=C2)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

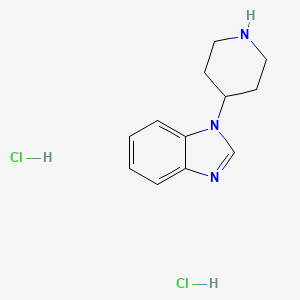

![N-(3-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2820694.png)

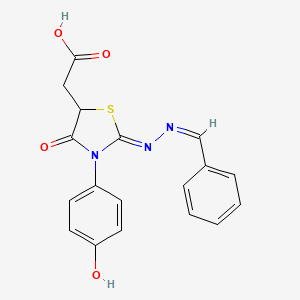

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride](/img/structure/B2820701.png)

![3-Aminobenzo[b]thiophene-2-carbonitrile](/img/structure/B2820702.png)

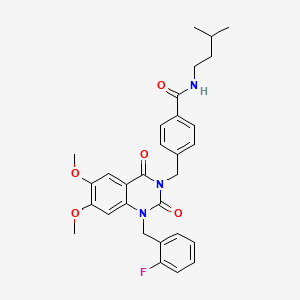

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2820704.png)